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Loratadine-d5 (ethyl-d5)

Cat. No.: B12428530
M. Wt: 387.9 g/mol
InChI Key: JCCNYMKQOSZNPW-ZBJDZAJPSA-N
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Description

Evolution and Significance of Stable Isotope-Labeled Compounds in Drug Development

The application of stable isotope-labeled (SIL) compounds in drug development has evolved significantly, becoming a cornerstone of modern pharmaceutical research. adesisinc.com Initially used in fundamental metabolic studies, their role has expanded across the entire drug discovery and development pipeline. acs.org Today, SIL compounds are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities. musechem.comnih.gov By tracing the fate of a labeled drug in a biological system, researchers can identify metabolites, elucidate metabolic pathways, and gain a comprehensive understanding of a drug's disposition. symeres.com

The significance of SIL compounds is particularly evident in pharmacokinetic (PK) studies, which measure how a drug moves through the body. Using a stable isotope-labeled version of a drug as an internal standard in mass spectrometry-based bioanalysis is now the gold standard for accurate quantification in complex biological matrices like plasma or urine. acs.orgnih.gov This approach enhances the precision and reliability of data, which is crucial for making informed decisions during preclinical and clinical development. adesisinc.com Furthermore, the "deuterium switch," where hydrogen atoms at sites of metabolism are replaced with deuterium (B1214612), can intentionally alter a drug's metabolic profile, potentially leading to improved pharmacokinetic properties such as a longer half-life. symeres.comnih.gov

Principles of Deuterium Labeling for Analytical Applications

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. nih.gov Its nucleus contains one proton and one neutron, making it approximately twice as heavy as protium (B1232500) (¹H), the most common hydrogen isotope. This mass difference is the foundation of its utility in analytical applications without significantly altering the molecule's fundamental chemical properties. scispace.comchem-station.com

The core principle behind using deuterium-labeled compounds in analytical chemistry, particularly in mass spectrometry (MS), is isotope dilution. metwarebio.com A known quantity of the deuterium-labeled analogue of the target compound (the analyte) is added to a sample as an internal standard (IS). scispace.com Because the labeled IS is chemically identical to the unlabeled analyte, it experiences the same effects during sample preparation, extraction, and chromatographic separation. nih.gov

However, due to its greater mass, the deuterium-labeled IS is easily distinguished from the analyte by the mass spectrometer. metwarebio.com The instrument measures the ratio of the analyte to the IS. Any sample loss during processing affects both the analyte and the IS equally, so their ratio remains constant. This allows for highly accurate and precise quantification of the analyte, correcting for variations in extraction efficiency and instrument response. nih.govnih.gov This is a significant advantage over using a structurally different molecule as an internal standard, which may not behave identically to the analyte during the analytical process.

Another important principle is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger and requires more energy to break than the corresponding carbon-hydrogen (C-H) bond. nih.gov While this effect is primarily exploited to slow down drug metabolism, it also ensures that the deuterium label is stable and not lost during analytical procedures, a critical requirement for a reliable internal standard. chem-station.com

Rationale for the Development and Application of Loratadine-d5 (ethyl-d5)

Loratadine (B1675096) is a widely used second-generation antihistamine. researchgate.netnih.gov To conduct accurate pharmacokinetic studies and support clinical trials, a robust and reliable bioanalytical method is required to quantify its concentration in biological fluids. researchgate.net This necessitates the use of a high-quality internal standard.

Loratadine-d5 (ethyl-d5) was specifically developed to serve as an ideal internal standard for the quantification of loratadine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netcaymanchem.com The rationale for its application is grounded in the principles of isotope dilution mass spectrometry.

Key Rationale Points:

Chemical and Physical Similarity: Loratadine-d5 has the same chemical structure as loratadine, with the only difference being the substitution of five hydrogen atoms on the ethyl group with deuterium atoms. synzeal.comguidechem.com This ensures that it has nearly identical physicochemical properties, such as solubility and polarity. Consequently, it co-elutes with unlabeled loratadine during chromatography and exhibits the same behavior during sample extraction and ionization in the mass spectrometer. researchgate.net

Mass Differentiation: The five deuterium atoms give Loratadine-d5 a mass that is five units higher than that of loratadine. This mass difference is easily resolved by a mass spectrometer, allowing for the simultaneous but distinct detection of both the analyte (loratadine) and the internal standard (Loratadine-d5). caymanchem.com

Isotopic Stability: The deuterium atoms are placed on the ethyl group, a metabolically stable position on the molecule, meaning they are not prone to exchange or loss during biological or analytical processing. scispace.com This ensures the integrity of the internal standard throughout the assay.

By using Loratadine-d5 as an internal standard, analysts can correct for any variability in the analytical procedure, leading to the highly accurate, precise, and reproducible quantification of loratadine required for regulatory submissions and clinical research. nih.govresearchgate.net

Table of Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23ClN2O2 B12428530 Loratadine-d5 (ethyl-d5)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H23ClN2O2

Molecular Weight

387.9 g/mol

IUPAC Name

1,1,2,2,2-pentadeuterioethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate

InChI

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i1D3,2D2

InChI Key

JCCNYMKQOSZNPW-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1

Origin of Product

United States

Synthesis and Isotopic Characterization of Loratadine D5 Ethyl D5

Synthetic Pathways for Deuterium (B1214612) Incorporation into the Ethyl Moiety of Loratadine (B1675096)

The introduction of a deuterated ethyl group onto the loratadine scaffold is typically achieved through a late-stage synthetic approach, which offers high efficiency and isotopic purity.

Strategic Approaches to Selective Deuteration

The most effective strategy for synthesizing Loratadine-d5 (ethyl-d5) involves the use of a deuterated building block. This approach ensures that the deuterium atoms are placed exclusively at the desired positions without the risk of isotopic scrambling that can occur with other methods like direct hydrogen-deuterium exchange.

The key strategic steps are:

Preparation of a Deuterated Reagent: The synthesis begins with the preparation of ethyl-d5 chloroformate (ClCOOCD₂CD₃). This is accomplished by reacting ethanol-d6 (B42895) (CD₃CD₂OD) with phosgene (B1210022) (COCl₂). The high isotopic enrichment of the starting ethanol-d6 is crucial for the final product's isotopic purity.

Late-Stage Functionalization: The deuterated ethyl-d5 chloroformate is then used to acylate the piperidine (B6355638) nitrogen of a suitable loratadine precursor. The most common precursor is 8-chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzo cchmc.orgrsc.orgcyclohepta[1,2-b]pyridine, also known as desloratadine (B1670295). chemicalbook.comresearchgate.net This late-stage introduction of the isotopic label is advantageous as it minimizes the number of synthetic steps where the label is present, thereby maximizing yield and reducing potential loss of the expensive deuterated material.

Specific Reaction Mechanisms and Conditions for d5-Labeling

The core reaction is a nucleophilic acyl substitution. Desloratadine acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl-d5 chloroformate.

Reaction: Desloratadine + Ethyl-d5 Chloroformate → Loratadine-d5 + HCl

The reaction is typically carried out under the following conditions:

Solvent: An inert aprotic solvent such as toluene (B28343) is commonly used to dissolve the reactants. chemicalbook.com

Base: A non-nucleophilic base, for example, a tertiary amine like diisopropylethylamine, is added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. chemicalbook.com This prevents the protonation of the piperidine nitrogen, which would render it non-nucleophilic.

Temperature: The reaction is often performed at an elevated temperature, typically between 60-75°C, to ensure a reasonable reaction rate. chemicalbook.com

Workup and Purification: After the reaction is complete, an aqueous workup is performed to remove the base hydrochloride salt and any unreacted starting materials. The crude Loratadine-d5 is then purified, commonly through recrystallization from a solvent like acetonitrile, to yield the final product with high chemical purity. chemicalbook.com

Isotopic Purity and Chemical Identity Verification Methodologies

To confirm the successful synthesis and purity of Loratadine-d5, a combination of mass spectrometric and chromatographic techniques is employed.

Mass Spectrometric Confirmation of Deuterium Incorporation

High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is the primary tool for verifying the incorporation of deuterium atoms and determining isotopic purity. nih.govresearchgate.net

Mass Shift: The molecular weight of unlabeled loratadine is approximately 382.88 g/mol . The replacement of five hydrogen atoms (atomic mass ~1.008 amu) with five deuterium atoms (atomic mass ~2.014 amu) results in a mass increase of approximately 5.03 amu. ESI-HRMS can detect this mass shift with high accuracy, confirming the presence of the d5-label.

Isotopic Distribution Analysis: HRMS allows for the detailed analysis of the isotopic cluster of the molecular ion. By comparing the experimentally measured relative abundances of the isotopologues (M, M+1, M+2, etc.) to the theoretical distribution for a C₂₂H₁₈D₅ClN₂O₂ molecule, the isotopic enrichment can be calculated. nih.govresearchgate.net This analysis can quantify the percentage of the desired d5 species versus lower-level deuterated (d1-d4) or unlabeled (d0) species.

Table 1: Expected Mass Spectrometric Data for Loratadine-d5

ParameterUnlabeled Loratadine (d0)Loratadine-d5Expected Difference
Molecular FormulaC₂₂H₂₃ClN₂O₂C₂₂H₁₈D₅ClN₂O₂5H replaced by 5D
Monoisotopic Mass (approx.)382.1448387.1762+5.0314
Primary Ion in (+)ESI-MS[M+H]⁺ at m/z 383.1521[M+H]⁺ at m/z 388.1835+5.0314

Chromatographic Purity Assessment Techniques

Chromatographic methods are essential for determining the chemical purity of the synthesized compound, ensuring it is free from starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry (MS) detector is the standard method for purity analysis. The compound is separated on a column (typically reversed-phase, like a C18) and a single sharp peak corresponding to Loratadine-d5 indicates high chemical purity.

Comparative Analysis of Isotopic Labeling Efficiency and Yield

Table 2: Comparative Analysis of Deuteration Strategies

ParameterStrategy 1: Deuterated Building Block (Ethyl-d5 Chloroformate)Strategy 2: Hypothetical Direct H/D Exchange
Selectivity Excellent. Deuterium is precisely located only on the ethyl group.Poor to moderate. Risk of exchange at other C-H bonds on the aromatic or aliphatic rings.
Isotopic Purity High. Directly dependent on the purity of the starting ethanol-d6, often >98%.Variable and often low. Typically results in a mixture of isotopologues (d1-dn).
Reaction Conditions Mild to moderate (e.g., 60-75°C, atmospheric pressure). Well-established chemistry. chemicalbook.comOften harsh (e.g., high temperatures, strong acids/bases, or metal catalysts), which could lead to degradation of the loratadine molecule. thieme-connect.de
Overall Yield High. The final acylation step is typically efficient.Potentially low due to competing side reactions, incomplete exchange, and product degradation.
Purification Straightforward purification of a single primary product.Difficult, as it would require separation of a complex mixture of isotopologues and potential byproducts.
Practicality Highly practical and the preferred industrial method for producing high-purity labeled standards.Impractical for this specific target due to the lack of selectivity and potential for molecular degradation.

Analytical Methodologies Employing Loratadine D5 Ethyl D5 As an Internal Standard

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Quantification

The development of robust and sensitive LC-MS/MS methods is essential for pharmacokinetic studies and therapeutic drug monitoring. Loratadine-d5 is instrumental in achieving the high accuracy and precision required for these applications.

Effective chromatographic separation is crucial for resolving Loratadine (B1675096) and Loratadine-d5 from endogenous matrix components, which prevents ion suppression and ensures accurate quantification. Researchers have optimized various parameters, including the stationary phase (column), mobile phase composition, and flow rate, to achieve efficient separation.

Reversed-phase chromatography is the most common approach. Different columns have been successfully employed, such as C18, RP-Amide, and Cyano phases, demonstrating the versatility of the methodology. The mobile phase typically consists of an aqueous component with a buffer like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) and an organic modifier, most commonly acetonitrile. Gradient elution is often used to ensure sharp peak shapes and reduce analysis time.

The following table summarizes chromatographic conditions used in various studies for the analysis of Loratadine using Loratadine-d5.

ParameterCondition 1Condition 2Condition 3
Column Gemini NX- Reverse Phase C18 (50 x 4.6mm; 5 µm)Ascentis® Express Phase RP-Amide (10 cm x 2.1 cm, 2.7 µm)ACE CN (50 mm x 2.1 mm, 3.0 µm)
Mobile Phase A 5mM Ammonium Formate Buffer (pH 3.5)5 mM Ammonium Acetate, 0.1% Acetic Acid in Water5mM Ammonium-Acetate (pH 5)
Mobile Phase B Acetonitrile5 mM Ammonium Acetate, 0.1% Acetic Acid in 95% AcetonitrileAcetonitrile
Elution Mode Isocratic (20:80 v/v)GradientGradient
Flow Rate 0.400 mL/min0.4 mL/minNot Specified
Retention Time ~2.59 min~10.51 minNot Specified

Tandem mass spectrometry, particularly with a triple quadrupole mass analyzer, is the detection method of choice for quantifying Loratadine. Electrospray ionization (ESI) in the positive ion mode is consistently used as it provides excellent sensitivity for Loratadine and its deuterated internal standard.

Optimization of MS parameters is critical for maximizing the signal response. Key parameters that are fine-tuned include the ion source temperature, electrospray voltage, and the pressures of nebulizing and drying gases. For instance, one method transfer study noted an electrospray voltage of +2800 V and a source temperature of 600°C on an API 4000 system, while on a SCIEX Triple Quad 4500 system, the voltage was +5500 V with a source temperature of 450°C. These adjustments are necessary to ensure optimal ionization and sensitivity for the specific instrument being used.

The high selectivity of LC-MS/MS is achieved through the use of Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion (parent ion) of the target molecule is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (daughter ion) is monitored in the third quadrupole.

For Loratadine-d5, the precursor ion corresponds to its protonated molecule [M+H]⁺. The five deuterium (B1214612) atoms on the ethyl group increase its mass by 5 atomic mass units compared to Loratadine, allowing for clear differentiation between the analyte and the internal standard. The selection of product ions is based on stable and abundant fragments. The most commonly reported MRM transition for Loratadine is m/z 383 → 337, while for Loratadine-d5 it is m/z 388 → 337. Some methods also employ qualifier ions to provide an additional layer of confirmation for the identity of the compound.

The table below details the MRM transitions and optimized parameters from various studies.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (CE)Reference
Loratadine 383.2337.233 V
Loratadine-d5 388.2337.233 V
Loratadine 383.3337.4Not Specified
Loratadine-d5 388.4337.3Not Specified
Loratadine (Quantifier) 38333728 eV
Loratadine-d5 (Quantifier) 38834228 eV
Loratadine (Qualifier) 38326728 eV
Loratadine-d5 (Qualifier) 38827228 eV

Validation of Bioanalytical Methods Using Loratadine-d5 (ethyl-d5)

Bioanalytical method validation is a regulatory requirement to ensure that a method is reliable and reproducible for its intended use. Using a stable isotope-labeled internal standard like Loratadine-d5 is crucial for successful validation.

Linearity is assessed by analyzing a series of calibration standards over a specific concentration range. The response (peak area ratio of analyte to internal standard) is plotted against the nominal concentration, and a linear regression is applied. A weighting factor, such as 1/x² or 1/x, is often used to ensure accuracy at the lower end of the range. High correlation coefficients (r or r²) are indicative of a strong linear relationship.

The following table presents the linear ranges and correlation coefficients from published methods.

Linear RangeMatrixWeighting FactorCorrelation CoefficientReference
50 - 15,000 pg/mLHuman Plasma1/x²r = 0.99
1.05 - 405.41 ng/mLRat PlasmaNot Specifiedr = 0.9998
0.05 - 15.00 ng/mLHuman PlasmaNot Specifiedr² > 0.9984

Precision measures the closeness of agreement among a series of measurements and is typically expressed as the percent coefficient of variation (%CV). Accuracy refers to the closeness of the mean test results to the true value, expressed as a percentage. These parameters are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates, both within a single analytical run (intra-batch) and across different runs (inter-batch). Regulatory guidelines generally require precision (%CV) to be within ±15% (±20% at the lower limit of quantification) and accuracy to be within 85-115% (80-120% at the LLOQ).

Studies utilizing Loratadine-d5 have demonstrated excellent precision and accuracy. One study reported intra- and inter-batch precision (%CV) of less than 9%. Another found that the %CV for Loratadine was less than 11.4%, with accuracy and precision values falling well within the acceptance criteria defined by regulatory guidelines.

Investigation of Matrix Effects and Ionization Variability Compensation by Loratadine-d5 (ethyl-d5)

In bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), matrix effects can significantly impact the accuracy and precision of quantification. These effects, stemming from co-eluting endogenous components in the sample matrix, can either suppress or enhance the ionization of the target analyte, leading to erroneous results. The use of a stable isotope-labeled internal standard, such as Loratadine-d5 (ethyl-d5), is a widely accepted strategy to mitigate these variabilities.

The underlying principle of using Loratadine-d5 as an internal standard is that it co-elutes with the unlabeled loratadine and experiences similar ionization suppression or enhancement. Because the internal standard is chemically identical to the analyte, its physicochemical behavior during sample extraction, chromatography, and ionization is nearly identical. By calculating the ratio of the analyte's response to the internal standard's response, any variations caused by matrix effects are effectively normalized.

While specific quantitative data on the matrix effect for the loratadine/Loratadine-d5 pair is not extensively detailed in publicly available literature, the principle is well-demonstrated with its major metabolite, desloratadine (B1670295), and its deuterated internal standard, desloratadine-d5. In a study validating a method for desloratadine quantification in human plasma, the matrix effect was significantly reduced by the use of desloratadine-d5. The coefficient of variation (%CV) of the matrix effect at low and high quality control levels for desloratadine were 2.0% and 0.9% respectively, and for its metabolite 3-OH desloratadine were 2.2% and 1.4% respectively, indicating a substantial reduction in variability. nih.gov This demonstrates the efficacy of using a deuterated internal standard to compensate for matrix-induced ionization variability.

Table 1: Illustrative Compensation for Matrix Effects by a Deuterated Internal Standard (Desloratadine-d5)

AnalyteQuality Control LevelMatrix Effect (%CV)
DesloratadineLow2.0
DesloratadineHigh0.9
3-OH DesloratadineLow2.2
3-OH DesloratadineHigh1.4

This table illustrates the principle of matrix effect compensation using a deuterated internal standard for a closely related compound, desloratadine. nih.gov

Stability Assessments of Loratadine-d5 (ethyl-d5) in Analytical Systems and Matrices

The reliability of an internal standard is contingent upon its stability throughout the entire analytical process, from sample collection and storage to final analysis. It is crucial that the internal standard does not degrade to an extent that would compromise the accuracy of the results. Stability assessments for bioanalytical methods typically evaluate the analyte and internal standard under various conditions.

Table 2: Summary of Stability Data for Loratadine and Desloratadine

CompoundMatrix/ConditionDurationStability Finding
LoratadineDried Blood Spot (ambient, desiccator)271 daysStable
LoratadineDried Blood Spot (60°C)24 hoursStable
DesloratadineHuman Plasma (Freeze-Thaw)5 cyclesStable
DesloratadineHuman Plasma (Room Temperature)23.8 hoursStable

This table provides stability data for loratadine and its metabolite, which suggests the likely stability of Loratadine-d5 under similar conditions. nih.govnih.gov

Alternative Analytical Techniques Utilizing Loratadine-d5 (ethyl-d5)

Beyond its primary application in LC-MS, Loratadine-d5 (ethyl-d5) can be utilized in other analytical techniques, primarily for structural verification and in the development of alternative quantitative methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and semi-volatile compounds. While less common for a molecule of loratadine's polarity and molecular weight without derivatization, GC-MS methods have been developed for the analysis of loratadine in various matrices.

In a study focused on the simultaneous determination of eleven antihistamines in whole blood, a GC-MS method was developed and validated for loratadine. researchgate.net Although this specific study did not employ Loratadine-d5 as an internal standard, the successful application of GC-MS for loratadine analysis indicates the feasibility of developing a quantitative method using its deuterated analog. The use of Loratadine-d5 as an internal standard in such a method would offer the same advantages of correcting for variability in injection volume, derivatization efficiency (if performed), and ionization as it does in LC-MS.

Exploration of Other Spectroscopic Methods (e.g., NMR for structural verification, not for basic properties)

Certificates of Analysis for commercially available Loratadine-d5 (ethyl-d5) standards confirm that ¹H NMR spectroscopy is used to ensure the structure is consistent with the expected deuterated form. medchemexpress.com The ¹H NMR spectrum of Loratadine-d5 would be expected to be very similar to that of loratadine, with the notable absence or significant reduction of signals corresponding to the ethyl group protons, confirming the d5 labeling. This verification is essential for ensuring the identity and purity of the internal standard, which is a prerequisite for its use in quantitative bioanalysis.

Applications of Loratadine D5 Ethyl D5 in Pharmacokinetic and Metabolic Research Methodologies

Utility in Preclinical Pharmacokinetic Study Design and Analysis

The unique properties of Loratadine-d5 (ethyl-d5) make it particularly useful in the design and analysis of preclinical pharmacokinetic studies, which are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate.

Application in Quantitative Bioanalysis of Loratadine (B1675096) in Animal Biological Matrices

In preclinical research, accurate quantification of drug concentrations in biological matrices such as plasma, blood, and tissues is fundamental. Loratadine-d5 (ethyl-d5) serves as an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are the gold standard for bioanalysis due to their high sensitivity and specificity.

When analyzing biological samples from animal studies, such as those involving rats or beagles, a known amount of Loratadine-d5 is added to each sample. researchgate.net Because Loratadine-d5 is chemically identical to loratadine, it exhibits similar behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer. medchemexpress.com However, due to its higher mass (an increase of five daltons), it can be distinguished from the unlabeled loratadine by the mass spectrometer.

This co-analysis allows for the correction of any variability that may occur during the analytical process, such as sample loss during extraction or fluctuations in instrument response. By comparing the peak area of loratadine to that of the known concentration of Loratadine-d5, a precise and accurate quantification of the loratadine concentration in the original animal biological matrix can be achieved. This approach has been successfully applied in pharmacokinetic studies of loratadine in beagle plasma. nih.gov

Methodological Contributions to Pharmacokinetic Parameter Determination

The use of Loratadine-d5 as an internal standard significantly enhances the reliability of pharmacokinetic data, leading to more accurate determination of key parameters such as:

Area Under the Curve (AUC): A measure of total drug exposure over time.

Maximum Concentration (Cmax): The highest concentration of the drug in the blood.

Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

Half-life (t½): The time it takes for the drug concentration to reduce by half.

By minimizing analytical variability, Loratadine-d5 ensures that the calculated pharmacokinetic parameters are a true reflection of the biological processes occurring in the animal model. This high level of precision is crucial for making informed decisions during drug development, such as dose selection for further studies. The improved accuracy and precision afforded by using a stable isotope-labeled internal standard like Loratadine-d5 are critical for the robust statistical analysis of pharmacokinetic data.

Role in Metabolic Pathway Elucidation Studies

Understanding how a drug is metabolized is a critical aspect of preclinical research. While radiolabeled compounds are traditionally used for this purpose, stable isotope-labeled compounds like Loratadine-d5 (ethyl-d5) offer a non-radioactive alternative for gaining insights into metabolic pathways.

Tracking Metabolic Transformations of Loratadine Utilizing Deuterium (B1214612) Labeling

The deuterium atoms on the ethyl group of Loratadine-d5 act as a stable isotopic tag. When Loratadine-d5 is administered to an animal, its metabolites can be identified by mass spectrometry. The presence of the deuterium label results in a characteristic mass shift in the metabolites compared to their unlabeled counterparts.

For example, a primary metabolic pathway of loratadine is the removal of the ethoxycarbonyl group to form desloratadine (B1670295). researchgate.netnih.gov By administering Loratadine-d5, researchers can track the fate of the ethyl-d5 portion of the molecule. If a metabolite containing the ethyl-d5 group is detected, it indicates that this part of the molecule was retained during that specific metabolic transformation. Conversely, the absence of the label in a metabolite would suggest its cleavage from the parent molecule. This "metabolic mapping" can help to confirm known pathways and potentially identify novel metabolites. While studies on loratadine metabolism have historically utilized radiolabeled compounds like [3H]-loratadine and [14C]-loratadine, the principles of stable isotope labeling provide a powerful alternative for such investigations. researchgate.netnih.gov

In Vitro and Ex Vivo Metabolic Research Models Employing Loratadine-d5 (ethyl-d5)

In vitro and ex vivo models are essential tools for studying drug metabolism in a controlled environment. These models include:

Liver Microsomes: Subcellular fractions containing drug-metabolizing enzymes.

Hepatocytes: Intact liver cells.

Tissue Homogenates: Preparations of various tissues to study metabolism outside the liver.

In these systems, Loratadine-d5 can be incubated with the biological material, and the formation of metabolites can be monitored over time using LC-MS/MS. The deuterium label aids in the confident identification of metabolites derived from Loratadine-d5, distinguishing them from endogenous compounds in the complex matrix. This is particularly useful for identifying and characterizing minor metabolites. Studies have extensively characterized the in vitro metabolism of unlabeled loratadine in human liver microsomes, identifying the roles of various cytochrome P450 enzymes. researchgate.netnih.gov The use of Loratadine-d5 in similar experimental setups would further enhance the understanding of these metabolic processes.

Comparative Analysis of Isotopic Effects on Pharmacokinetic and Metabolic Behaviors of Labeled vs. Unlabeled Compounds (Methodological Impact)

The substitution of hydrogen with deuterium can sometimes lead to a "kinetic isotope effect" (KIE). This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of this bond is the rate-limiting step in a metabolic reaction, the reaction will proceed more slowly for the deuterated compound. nih.gov

In the context of Loratadine-d5, the deuterium atoms are located on the ethyl group. The primary metabolism of loratadine involves cytochrome P450 enzymes, such as CYP3A4 and CYP2D6. researchgate.netnih.gov If the cleavage of a C-H bond on the ethyl group were a rate-determining step in its metabolism, one might observe a slower rate of metabolism for Loratadine-d5 compared to unlabeled loratadine. This could potentially lead to:

A longer half-life for Loratadine-d5.

A lower clearance rate.

However, it is important to note that significant KIEs are not always observed. The impact of deuteration depends on the specific metabolic pathway and the position of the label. For many drugs, the effect is negligible, which is a desirable characteristic for an internal standard, as its pharmacokinetic behavior should ideally mimic that of the analyte.

A comparative pharmacokinetic study of Loratadine-d5 and loratadine in an animal model would be necessary to definitively determine the extent of any isotopic effects. Such a study would provide valuable insights into the methodological impact of using this stable isotope-labeled compound in research.

Advanced Considerations and Challenges in Utilizing Loratadine D5 Ethyl D5

Implications of Isotopic Purity and Chemical Impurities of Loratadine-d5 (ethyl-d5) on Assay Performance

The purity of the Loratadine-d5 (ethyl-d5) internal standard is a critical parameter that directly impacts assay performance. Purity must be considered in two distinct categories: isotopic purity and chemical purity. Commercial suppliers often specify purities such as ">99 atom % D" for isotopic purity and ">98% chemical purity".

Isotopic Purity: Isotopic purity refers to the percentage of the internal standard that is fully deuterated as intended, versus the percentage containing fewer deuterium (B1214612) atoms or no deuterium atoms at all (d0). The presence of the unlabeled analyte (loratadine, d0) as an isotopic impurity in the Loratadine-d5 internal standard is a significant source of error. tandfonline.comavantiresearch.com

This impurity contributes to the signal measured at the mass-to-charge ratio (m/z) of the actual analyte. The impact is most severe at the lower limit of quantification (LLOQ), where the concentration of the analyte is lowest. The contribution from the d0 impurity in the internal standard can artificially inflate the measured analyte response, leading to a positive bias in the results and potentially inaccurate pharmacokinetic data. researchgate.net

ParameterDescriptionImpact on Assay Performance
Isotopic PurityThe percentage of internal standard molecules that contain the specified number of deuterium atoms (e.g., d5).High isotopic purity is essential for accurate quantification.
d0 ImpurityThe presence of unlabeled analyte (loratadine) within the Loratadine-d5 standard.Causes "crosstalk" by contributing to the analyte's signal, leading to overestimation of the analyte's concentration, especially at low levels (LLOQ). avantiresearch.com
Partially Labeled Impurities (d1-d4)Molecules containing fewer than the intended five deuterium atoms.Generally less problematic as their m/z values do not overlap with the analyte or the fully labeled standard, but they reduce the concentration of the desired d5 standard.

Chemical Impurities: Chemical impurities are any compounds in the internal standard material that are not loratadine (B1675096), regardless of isotopic composition. These can be starting materials, byproducts from the synthesis, or degradation products. tandfonline.com If a chemical impurity has the same nominal mass and chromatographic behavior as the target analyte, it can cause direct interference, leading to inaccurate results. While a Certificate of Analysis (CoA) is not always required for internal standards in regulated bioanalysis, evidence of purity and identity must be documented to ensure the absence of interferences. nih.gov

Strategic Considerations for Internal Standard Selection: Loratadine-d5 (ethyl-d5) vs. Structural Analogues

The choice of an internal standard is a pivotal decision in method development. The ideal IS should mimic the analyte as closely as possible through all stages of the analytical process. biopharmaservices.com The primary choice is between a SIL-IS, like Loratadine-d5, and a structural analogue.

Loratadine-d5 (ethyl-d5) as the Ideal Choice: A SIL-IS is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte. nih.govacanthusresearch.com

Co-elution: It chromatographs very closely with the analyte, ensuring that both experience the same degree of matrix effects simultaneously.

Extraction Recovery: It mirrors the extraction efficiency of the analyte from complex biological matrices.

Ionization: It responds identically to variations in ionization conditions in the MS source.

By tracking the analyte so closely, Loratadine-d5 can effectively compensate for variability during sample preparation and analysis, leading to superior accuracy and precision. crimsonpublishers.com

Structural Analogues: A structural analogue is a different chemical compound that is structurally similar to the analyte. An example might be a related antihistamine or a proprietary molecule with a similar core structure.

Advantages: Analogues are often less expensive and more readily available than custom-synthesized SIL-IS. They also eliminate the risk of isotopic crosstalk.

Disadvantages: The key drawback is that their physicochemical properties are not identical to the analyte. Differences in polarity, pKa, and structure can lead to different extraction recoveries, chromatographic retention times, and ionization efficiencies. scispace.combiopharmaservices.com If an analogue elutes at a different time than the analyte, it cannot accurately compensate for matrix effects, which can be a major source of error in LC-MS analysis.

ConsiderationLoratadine-d5 (ethyl-d5) (SIL-IS)Structural Analogue
Accuracy & Precision Very High (Considered the "gold standard")Can be lower due to differential behavior
Correction for Matrix Effects Excellent, due to near-perfect co-elutionOften poor, as retention time and ionization can differ significantly
Correction for Extraction Recovery Excellent, due to nearly identical chemical propertiesVariable; may not extract with the same efficiency as the analyte
Cost HighRelatively Low
Availability May require custom synthesis; available from specialty suppliersOften more readily available
Key Challenge Potential for isotopic impurity (d0) causing crosstalk at LLOQ researchgate.netInability to accurately model the analyte's behavior, especially regarding matrix effects scispace.com

While a SIL-IS like Loratadine-d5 (ethyl-d5) is strongly preferred for regulated bioanalysis due to its ability to provide the most accurate and robust data, one must be vigilant. A SIL-IS can sometimes mask underlying problems with a method, such as poor extraction recovery or analyte instability, because it is affected in the same way. nih.gov Therefore, careful method development and validation are essential, regardless of the internal standard chosen.

Future Perspectives in Deuterated Compound Research with Specific Reference to Loratadine D5 Ethyl D5

Emerging Methodologies for Enhanced Sensitivity and Throughput in Bioanalysis

The primary application of Loratadine-d5 is as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. acs.orgnih.gov Future developments in bioanalytical methodologies are poised to further enhance the precision, sensitivity, and speed of these analyses.

High-resolution mass spectrometry (HRMS) is becoming increasingly prevalent, offering superior selectivity and sensitivity compared to traditional triple quadrupole instruments. This allows for the more accurate differentiation of the analyte from its deuterated internal standard and from complex biological matrix components, thereby reducing interferences and improving data quality. nih.gov The use of stable isotope-labeled internal standards like Loratadine-d5 is highly recommended by regulatory agencies to normalize for variations in sample processing and matrix effects, which can cause ion suppression or enhancement in the MS signal. tandfonline.comkcasbio.com

Advances in sample preparation, such as microextraction techniques and automated platforms, are streamlining workflows, reducing sample volumes, and increasing throughput. tandfonline.comresearchgate.net These high-throughput methods are essential in all stages of drug development, from early discovery to clinical trials, enabling the rapid analysis of large numbers of samples. tandfonline.com For compounds like Loratadine (B1675096), which is analyzed in various biological fluids including plasma, urine, and breast milk, these rapid and sensitive methods are crucial for pharmacokinetic, bioequivalence, and metabolic studies. nih.govresearchgate.netcabidigitallibrary.org

Emerging Bioanalytical MethodologyPrincipleAdvantage for Deuterated Standards (e.g., Loratadine-d5)
High-Resolution Mass Spectrometry (HRMS)Provides high mass accuracy and resolution, allowing for precise mass determination.Improves specificity, reduces background noise, and allows for more confident differentiation between the analyte and the standard. nih.gov
Micro-extraction TechniquesMiniaturized sample preparation methods that reduce solvent and sample consumption.Enables analysis of smaller sample volumes and improves sample cleanup, leading to higher sensitivity. researchgate.net
Automated Sample PreparationRobotic systems for liquid handling, extraction, and other preparation steps.Increases throughput, improves reproducibility, and reduces human error in the handling of analytes and internal standards.
Multiplexed AssaysSimultaneous quantification of multiple analytes in a single run.Allows for the efficient use of resources and reduced sample volumes by analyzing a parent drug, its metabolites, and other compounds together. tandfonline.com

Expanding the Application Scope of Deuterated Standards in Drug Discovery and Development Support

While Loratadine-d5 is primarily used as an internal standard for quantifying Loratadine, the application of deuterated compounds in drug discovery and development is broadening significantly. clearsynth.com Stable isotope-labeled (SIL) compounds are critical tools throughout the entire pharmaceutical R&D pipeline. acs.org

In early-stage drug discovery, deuterated compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. acs.orgmusechem.comnih.gov By using SIL versions of drug candidates, researchers can accurately trace the fate of a molecule in vitro and in vivo, providing crucial data for lead optimization. pharmaffiliates.comresearchgate.net This helps in identifying metabolic "soft spots" in a molecule where metabolism occurs. nih.gov Strategically placing deuterium (B1214612) at these spots can slow down metabolism due to the kinetic isotope effect, potentially improving a drug's pharmacokinetic profile, enhancing its stability, and reducing the formation of toxic metabolites. nih.govnih.gov

Deuterated standards are also essential for impurity profiling. During the synthesis of a deuterated internal standard, trace amounts of the unlabeled drug may remain as an impurity. tandfonline.com Conversely, reference standards of active pharmaceutical ingredients (APIs) must be of the highest purity and free from related metabolites or impurities to ensure accurate quantification in bioanalytical assays. tandfonline.com The availability of well-characterized deuterated standards like Loratadine-d5 supports the development of robust analytical methods to identify and quantify process-related impurities and degradation products, which is a critical regulatory requirement.

Application AreaRole of Deuterated StandardsExample with Loratadine/Loratadine-d5
Pharmacokinetic (PK) StudiesAct as internal standards for accurate quantification of the parent drug in biological matrices. researchgate.netsimsonpharma.comLoratadine-d5 is added to samples to quantify Loratadine concentrations over time, defining its absorption and elimination profile.
ADME StudiesUsed as tracers to follow the metabolic fate of a drug. musechem.comnih.govA deuterated version of a new drug candidate could be used to identify metabolites, similar to how Desloratadine (B1670295) is the known active metabolite of Loratadine. nih.gov
Metabolite IdentificationHelp distinguish drug-related material from endogenous matrix components in mass spectrometry. nih.govThe unique isotopic signature of a deuterated compound helps in identifying novel metabolites of Loratadine in complex biological samples.
Impurity ProfilingServe as reference materials for the identification and quantification of impurities in the drug substance. tandfonline.compharmaffiliates.comLoratadine-d5 could be used to develop methods to quantify potential impurities, such as its metabolite Desloratadine, in the final Loratadine drug product. nih.gov

Advancements in Isotopic Labeling Technologies and Their Potential Impact on Loratadine-d5 (ethyl-d5) Synthesis

The synthesis of isotopically labeled compounds can be challenging and costly. clearsynth.com However, recent advancements in isotopic labeling technologies are making the synthesis of compounds like Loratadine-d5 more efficient and accessible. acs.orgnih.gov

Traditional methods often involve multi-step syntheses starting from simple, commercially available deuterated precursors. simsonpharma.com Modern approaches focus on late-stage functionalization, where deuterium is introduced into a complex molecule at a final or near-final step. musechem.com This strategy is highly efficient as it avoids the need to carry the isotopic label through a lengthy synthetic sequence.

A prominent and versatile method is the Hydrogen Isotope Exchange (HIE). acs.orgmusechem.comresearchgate.net HIE reactions, often catalyzed by metals like iridium or palladium, allow for the direct replacement of specific hydrogen atoms with deuterium from a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O). researchgate.netresearchgate.net These methods are continually being refined to improve regioselectivity, ensuring that deuterium is incorporated only at the desired position (like the ethyl group in Loratadine-d5). The development of new catalysts and reaction conditions is expanding the scope of HIE to a wider range of functional groups and molecular scaffolds. acs.orgx-chemrx.com These advancements could significantly streamline the synthesis of Loratadine-d5, potentially reducing costs and increasing its availability for research.

Integration of Deuterated Compounds in Advanced Systems Biology and Quantitative Metabolomics Approaches

The future of biomedical research lies in a systems-level understanding of biological processes, and deuterated compounds are set to play a crucial role in these advanced approaches. Quantitative metabolomics, which aims to measure all small-molecule metabolites in a biological system, relies heavily on stable isotope labeling for accurate quantification and pathway analysis. nih.govnih.gov

In metabolomics, stable isotope labeling can be used in several ways. One approach is to cultivate cells or organisms in media containing a labeled nutrient (e.g., ¹³C-glucose or deuterated amino acids). nih.govnih.gov The label is incorporated into various metabolites, and the resulting mass shifts, as detected by MS, can be used to trace metabolic pathways and calculate metabolic fluxes. creative-proteomics.com

In this context, deuterated standards like Loratadine-d5 are indispensable for targeted metabolomics and pharmacokinetic studies. They serve as the "gold standard" for absolute quantification, allowing researchers to determine the precise concentrations of a drug or its metabolites against the complex background of the entire metabolome. nih.gov As researchers investigate the systemic effects of drugs like Loratadine on metabolic networks, the ability to accurately quantify the drug's presence and its direct metabolic products using standards like Loratadine-d5 will be essential for building predictive models of drug action and toxicity. nih.govcreative-proteomics.com The integration of stable isotope labeling with metabolomics provides solutions to major challenges in the field, including metabolite identification and flux analysis. nih.gov

Q & A

Q. What are the key pharmacological properties of Loratadine-d5 (ethyl-d5) that make it suitable as an internal standard in bioanalytical studies?

Loratadine-d5 is a deuterated analog of Loratadine, functioning as a selective inverse peripheral histamine H1-receptor agonist (IC50 >32 μM). Its ethyl-d5 substitution minimizes isotopic interference in LC-MS/MS assays, ensuring precise quantification in biological matrices like plasma. Methodologically, it is used with transitions m/z 388.1→337.2 and a retention time of 10.51 minutes. Sample preparation often employs solid-phase extraction (SPE) cartridges (e.g., Supel™ Swift HLB) to enhance recovery and reduce matrix effects .

Q. What synthetic routes ensure high isotopic purity (>99 atom% D) in Loratadine-d5 synthesis?

Synthesis typically involves deuterium incorporation at the ethyl group via acid-catalyzed H/D exchange or labeled precursor reactions. Isotopic purity is validated using quantitative NMR and high-resolution mass spectrometry (HRMS). Batch quality control includes testing for residual protiated impurities, with commercial standards achieving ≥99.5% deuterium content .

Advanced Research Questions

Q. How can chromatographic co-elution of Loratadine-d5 with its non-deuterated form be resolved in LC-MS/MS assays?

Optimize mobile phase composition (e.g., 0.1% formic acid in water/acetonitrile gradients) and column selection (e.g., C18 with 2.6 μm particle size). Adjust flow rates (0.3 mL/min) and column temperature (40°C) to exploit slight retention time shifts caused by deuterium substitution. Resolution validation requires spiking plasma samples with both compounds and assessing peak symmetry (asymmetry factor <1.2) .

Q. What strategies mitigate batch-to-batch variability in deuterium content during Loratadine-d5 synthesis?

Implement statistical process control (SPC) for critical parameters (catalyst loading, D₂O purity). Use ERETIC2-quantified NMR to monitor deuterium incorporation. Outliers are reprocessed or excluded via Fourier-transform infrared spectroscopy (FT-IR) and isotope ratio mass spectrometry (IRMS) cross-validation .

Q. How do researchers address contradictions in reported anti-inflammatory efficacy of Loratadine-d5 across in vitro models?

Discrepancies may arise from differences in cell lines (e.g., THP-1 vs. PBMCs) or assay endpoints (e.g., cytokine vs. COX-2 inhibition). Standardize protocols using validated inflammatory stimuli (e.g., LPS) and include positive controls (e.g., dexamethasone). Data normalization to housekeeping genes and multiplex assays (e.g., Luminex) improve reproducibility .

Methodological Tables

Q. Table 1. Critical LC-MS Parameters for Loratadine-d5 Analysis

ParameterValue/DescriptionSource
Ionization ModePositive electrospray (ESI+)
Transitions (m/z)388.1 → 337.2 (quantifier)
ColumnC18 (2.6 μm, 50 × 2.1 mm)
Retention Time10.51 minutes
LOQ (Plasma)1 ng/mL

Q. Table 2. Quality Control Metrics for Deuterium Content

MetricRequirementMethod
Isotopic Purity≥99.5 atom% DHRMS, NMR
Protiated Impurities≤0.5%LC-MS/MS
Batch ConsistencyRSD <2% (n=5)SPC Charts

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.